4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one
Description
4-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a synthetic small molecule featuring a chromen-2-one (coumarin) core substituted with two methyl groups at positions 5 and 5. A piperazine moiety, functionalized with a 4-fluorophenyl group, is linked via a methylene bridge to the coumarin scaffold. The compound’s synthesis and characterization likely involve crystallographic tools such as SHELXL for refinement and Mercury CSD for visualizing packing interactions .
Properties
IUPAC Name |
4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-15-11-16(2)22-17(13-21(26)27-20(22)12-15)14-24-7-9-25(10-8-24)19-5-3-18(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFRUPMVABLLJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. The chromenone core can be synthesized through a condensation reaction between a suitable phenol and an appropriate diketone under acidic conditions. The piperazine ring is then introduced via a nucleophilic substitution reaction, where the fluorophenyl group is attached to the piperazine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of piperazine compounds, including 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one, exhibit significant affinity for serotonin receptors (5-HT receptors). A study demonstrated that compounds containing piperazine structures could act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. Specifically, derivatives showed high binding affinity to the 5-HT_1A receptor, which is implicated in mood regulation .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that chromenone derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of caspase pathways and inhibition of cell proliferation. For instance, a related study found that certain piperazine-containing chromenones exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Neurological Disorders
Given its interaction with serotonin receptors, this compound may be beneficial in treating neurological disorders such as schizophrenia and bipolar disorder. The modulation of neurotransmitter systems through these receptors can help alleviate symptoms associated with these conditions .
Pain Management
The analgesic properties of piperazine derivatives have been explored in preclinical models. Compounds similar to this compound have shown effectiveness in reducing pain responses in animal models, indicating their potential use in pain management therapies .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, which may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperazine substituents, coumarin core modifications, and linker groups. Below is a detailed analysis of key differences and their implications:
Piperazine Substituent Variations
The 4-fluorophenyl group on the piperazine ring distinguishes this compound from analogs with bulkier or electronically distinct substituents. For example:
- Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): Features a trifluoromethylphenyl group, which increases hydrophobicity and steric bulk compared to the fluorine atom in the target compound. The CF₃ group may enhance metabolic stability but reduce solubility .
Coumarin Core Modifications
The 5,7-dimethyl substitution on the coumarin core contrasts with unsubstituted or differently substituted analogs:
- Unsubstituted coumarin : Lacks methyl groups, reducing lipophilicity and possibly diminishing membrane permeability.
- 6-Methylcoumarin derivatives : Methyl groups at position 6 instead of 5 and 7 may alter π-stacking interactions in crystal packing, as visualized via Mercury CSD .
Linker Group Variations
The methylene bridge (-CH₂-) between the coumarin and piperazine is a critical spacer. Analogs with longer or flexible linkers (e.g., butan-1-one in Compound 5) may exhibit reduced rigidity, affecting conformational stability and target engagement .
Structural and Pharmacological Implications
Crystallographic Analysis
The compound’s crystal structure, refined using SHELXL , would reveal bond lengths and angles critical for comparing conformational stability with analogs. For instance, the methylene linker’s geometry (C-C bond lengths ~1.5 Å) and the piperazine ring’s chair conformation are likely conserved across analogs. Mercury CSD could further compare packing patterns, such as π-π interactions between coumarin cores or hydrogen-bonding networks involving the fluorine atom.
Pharmacokinetic and Thermodynamic Properties
- Lipophilicity : The 5,7-dimethyl coumarin and 4-fluorophenyl groups increase logP compared to unsubstituted analogs, enhancing blood-brain barrier penetration.
- Solubility : The fluorine atom’s electronegativity may improve aqueous solubility relative to CF₃-substituted analogs.
Data Table: Structural and Functional Comparison
Biological Activity
The compound 4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5,7-dimethyl-2H-chromen-2-one is a derivative of chromenone, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H25FN6O
- Molecular Weight : 420.4826 g/mol
- InChI Key : InChI=1/C23H25FN6O/c1-17-25-29(16-27-11-13-28(14-12-27)20-9-7-19(24)8-10-20)23(31)22-15-21(26-30(17)22)18-5-3-2-4-6-18/h2-10,22H,11-16H2,1H3
Antimicrobial Activity
Recent studies have indicated that derivatives of the piperazine moiety exhibit significant antimicrobial properties. Specifically, compounds with similar structures have demonstrated efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625–62.5 μM |
| Enterococcus faecalis | 62.5–125 μM |
These compounds act primarily by inhibiting protein synthesis and disrupting nucleic acid production pathways .
Antimelanogenic Effects
A study evaluating the effects of 4-fluorobenzylpiperazine derivatives revealed that they act as competitive inhibitors of tyrosinase, an enzyme critical in melanin production. The compound demonstrated no cytotoxicity while effectively reducing melanin synthesis in B16F10 cells. The IC50 values for these derivatives were reported to be in low micromolar concentrations, indicating potent activity .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Tyrosinase Inhibition : The compound binds competitively to the active site of tyrosinase, leading to reduced enzyme activity and consequently lower melanin production.
- Antibacterial Mechanism : The antimicrobial activity is linked to the inhibition of essential bacterial processes such as protein synthesis and cell wall formation.
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of piperazine derivatives against clinical isolates of Staphylococcus aureus. The results indicated a strong bactericidal effect at concentrations significantly lower than traditional antibiotics such as ciprofloxacin .
Case Study 2: Tyrosinase Activity
In another study focused on antimelanogenic properties, derivatives similar to the target compound were tested for their inhibitory effects on tyrosinase activity using a kinetic assay. The results showed that these compounds could effectively reduce diphenolase activity, confirming their potential use in skin whitening applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
